2-Iodoperfluoro(5-methyl-4-oxahexane)
Overview
Description
2-Iodoperfluoro(5-methyl-4-oxahexane) is a fluorinated organic compound with the molecular formula C6F13IO. It is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Iodoperfluoro(5-methyl-4-oxahexane) typically involves the reaction of perfluorinated alcohols with iodine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the iodination process . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Iodoperfluoro(5-methyl-4-oxahexane) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to yield perfluorinated alcohols.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide, and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Iodoperfluoro(5-methyl-4-oxahexane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of imaging agents.
Mechanism of Action
The mechanism by which 2-Iodoperfluoro(5-methyl-4-oxahexane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
2-Iodoperfluoro(5-methyl-4-oxahexane) can be compared with other fluorinated compounds such as:
Perfluorohexane: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodoperfluoro(3-methyl-4-oxahexane): Similar structure but with a different position of the methyl group, leading to variations in reactivity and applications.
Perfluorooctane: Longer carbon chain, resulting in different physical and chemical properties.
2-Iodoperfluoro(5-methyl-4-oxahexane) stands out due to its specific combination of iodine and fluorine atoms, which impart unique reactivity and versatility in various applications .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13IO/c7-1(20,3(9,10)11)6(18,19)21-2(8,4(12,13)14)5(15,16)17 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKXUHPHNWSIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)I)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896562 | |
Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16005-45-1 | |
Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16005-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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